PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2
Overview
Description
The compound “PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2” is a complex organic molecule. Compounds like this often have applications in various fields such as medicinal chemistry, biochemistry, and materials science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups. Common reagents might include amino acids, protecting groups, and coupling agents. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of complex organic molecules often involves large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for applications in pharmaceuticals and research.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and various catalysts. Reaction conditions can vary but often involve specific temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often used as intermediates in the synthesis of more complex molecules or as catalysts in various reactions.
Biology
In biology, these compounds might be used to study protein interactions, enzyme functions, or cellular processes.
Medicine
In medicine, similar compounds could be investigated for their potential as therapeutic agents, such as inhibitors of specific enzymes or receptors.
Industry
In industry, these compounds might be used in the development of new materials, such as polymers or nanomaterials, due to their unique structural properties.
Mechanism of Action
The mechanism of action for such compounds typically involves interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other peptides or peptide-like molecules with comparable functional groups and structural motifs.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and the resulting chemical and biological properties. This can make it particularly useful for certain applications, such as targeted drug delivery or as a molecular probe in research.
Properties
IUPAC Name |
N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H57N9O9S/c1-24(2)20-30(40(58)47-27(36(43)54)18-19-60-3)46-35(53)23-44-37(55)31(21-25-10-6-4-7-11-25)49-41(59)32(22-26-12-8-5-9-13-26)50-39(57)29(14-16-33(42)51)48-38(56)28-15-17-34(52)45-28/h4-13,24,27-32H,14-23H2,1-3H3,(H2,42,51)(H2,43,54)(H,44,55)(H,45,52)(H,46,53)(H,47,58)(H,48,56)(H,49,59)(H,50,57) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUVKSVLDVUFCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H57N9O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402254 | |
Record name | AC1N8WCV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
852.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56104-22-4 | |
Record name | AC1N8WCV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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